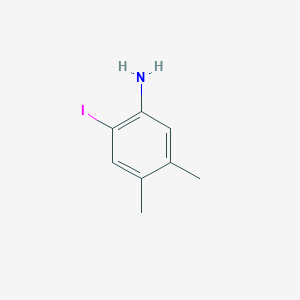
2-Iodo-4,5-dimetil anilina
Descripción general
Descripción
2-Iodo-4,5-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms at the 2, 4, and 5 positions on the benzene ring are replaced by iodine and methyl groups, respectively
Aplicaciones Científicas De Investigación
2-Iodo-4,5-dimethylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of organic semiconductors and other materials with specific electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,5-dimethylaniline typically involves the iodination of 4,5-dimethylaniline. One common method is the Sandmeyer reaction, where 4,5-dimethylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 2-position.
Industrial Production Methods: On an industrial scale, the synthesis may involve direct iodination of 4,5-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: 2-Iodo-4,5-dimethylaniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4,5-dimethylaniline.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of 4,5-dimethylaniline.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4,5-dimethylaniline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can form halogen bonds with amino acid residues, while the methyl groups can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
2-Iodoaniline: Lacks the methyl groups, leading to different reactivity and biological activity.
4,5-Dimethylaniline: Lacks the iodine atom, affecting its chemical properties and applications.
2-Bromo-4,5-dimethylaniline: Similar structure but with bromine instead of iodine, leading to different reactivity and biological interactions.
Uniqueness: 2-Iodo-4,5-dimethylaniline is unique due to the presence of both iodine and methyl groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methyl groups increase its hydrophobicity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-iodo-4,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYUORHSOSKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554817 | |
| Record name | 2-Iodo-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-17-4 | |
| Record name | 2-Iodo-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)

![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)




![3-[4-(3-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B58468.png)


